
3-((4-Bromophenyl)sulfonyl)azetidine
Description
3-((4-Bromophenyl)sulfonyl)azetidine is a small-molecule azetidine derivative featuring a sulfonyl group linked to a 4-bromophenyl moiety. Azetidines, four-membered nitrogen-containing rings, are prized in medicinal chemistry for their conformational rigidity, which enhances target binding specificity. The sulfonyl group (-SO₂-) contributes to polarity and hydrogen-bonding capacity, while the 4-bromophenyl substituent introduces electron-withdrawing and hydrophobic characteristics. This compound is of interest in drug discovery, particularly in targeting enzymes or receptors where sulfone moieties play critical roles in activity .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLZHTJWBQXCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((4-Bromophenyl)sulfonyl)azetidine can be achieved through several methods. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Another method involves the use of radical strain-release photocatalysis, which transforms azetidine derivatives into densely functionalized C3–N sulfonyl azetidines under light-driven conditions .
Chemical Reactions Analysis
3-((4-Bromophenyl)sulfonyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, leading to different oxidation states of sulfur.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amines.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and strong acids or bases for ring-opening reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Azetidines, including 3-((4-bromophenyl)sulfonyl)azetidine, have been explored for their potential anticancer properties. The sulfonyl group enhances the compound's reactivity, allowing it to interact with biological targets such as proteins involved in cancer progression. Research indicates that compounds with similar structures can inhibit tumor growth by disrupting cellular signaling pathways .
Peptidomimetics : The azetidine ring serves as an effective scaffold for designing peptidomimetics—molecules that mimic the structure of peptides but offer enhanced stability and bioavailability. This application is particularly relevant in drug design where proteolytic stability is crucial .
Synthetic Chemistry
Versatile Synthons : this compound acts as a versatile synthon in organic synthesis. It can participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom in the bromophenyl group can be substituted with other nucleophiles under basic conditions.
- Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules .
Catalytic Applications : The compound has shown promise as a ligand in catalytic processes. Its ability to coordinate with transition metals enhances the efficiency of reactions such as reductions and cycloadditions, making it valuable for synthetic chemists .
Materials Science
The unique properties of this compound position it as a candidate for developing new materials. Its incorporation into polymer matrices could lead to materials with specialized properties, such as improved thermal stability or enhanced mechanical strength. Research into its use in coatings and composites is ongoing.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of azetidine derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that modifications to the azetidine structure could enhance therapeutic efficacy.
Case Study 2: Synthetic Methodology
In a recent publication, researchers utilized this compound as a key intermediate in synthesizing complex heterocyclic compounds. The study highlighted the compound's role in facilitating multi-step reactions that resulted in high yields of target molecules, showcasing its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 3-((4-Bromophenyl)sulfonyl)azetidine is primarily driven by the ring strain of the azetidine ring. This strain makes the ring more reactive and allows it to undergo various chemical transformations under appropriate conditions . The compound can interact with molecular targets through its sulfonyl and bromophenyl groups, leading to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Substituent Variations on the Azetidine Ring
3-(4-Bromo-2,5-dimethoxyphenyl)azetidine Hydrochloride () :
This compound replaces the sulfonyl group with methoxy (-OCH₃) substituents on the phenyl ring. The electron-donating methoxy groups enhance solubility but reduce electrophilicity compared to the sulfonyl group. It was synthesized via Suzuki-Miyaura coupling, yielding a serotonin reuptake inhibitor (SSRI), indicating that substituent positioning (2,5-dimethoxy) directs neurological activity .(2R,3S)-3-(4-Bromophenyl)-1-(p-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione () :
This spirooxindolo-β-lactam derivative incorporates a fused indoline ring system, increasing structural complexity. The spiro architecture and p-tolyl group confer distinct stereoelectronic properties, making it a candidate for anticancer or antimicrobial applications. Its synthesis via Staudinger cycloaddition (65% yield) highlights the efficiency of multicomponent reactions for complex scaffolds .
Sulfonyl-Containing Analogs
- 1-Allyl-3-(4-bromophenyl)-4-carbonitrile-2-((trityloxy)methyl)azetidine (): This analog features a trityloxy-protected hydroxymethyl group and a nitrile substituent. The bulky trityl group (CPh₃) improves steric shielding during synthesis, as seen in the 46–81% yields.
- 4-Amino-N-(4-bromophenyl)benzamide sulfonyl derivatives (): Synthesized via sulfonyl chloride coupling, these compounds demonstrate the versatility of sulfonyl groups in forming amide linkages.
Biological Activity
3-((4-Bromophenyl)sulfonyl)azetidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. Azetidines, as a class, have been recognized for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound this compound features a sulfonyl group attached to an azetidine ring, which contributes to its unique reactivity and biological profile. The presence of the bromophenyl moiety may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that azetidine derivatives often exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have shown effectiveness against various bacterial strains. Studies have demonstrated that similar compounds possess Minimum Inhibitory Concentrations (MICs) in the range of 1.6 µg/ml to 25 µg/ml against Candida albicans and Aspergillus niger .
Compound | MIC (µg/ml) | Target Organism |
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Compound A | 1.6 | Candida albicans |
Compound B | 25 | Aspergillus niger |
Anti-inflammatory Activity
Azetidines have also been studied for their anti-inflammatory properties. The inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, has been linked to the anti-inflammatory effects of various azetidine derivatives. Compounds that inhibit PDE4 can reduce inflammatory responses in conditions such as asthma and chronic obstructive pulmonary disease .
Synthesis and Evaluation
A study focused on synthesizing a library of azetidine derivatives, including those with sulfonyl groups, revealed promising results in terms of solubility and stability in biological environments. High solubility (>400 µM) was observed in phosphate-buffered saline, indicating good potential for bioavailability .
In vivo studies involving azetidine analogues demonstrated their potential as drug candidates with favorable pharmacokinetic profiles. For instance, modifications to the azetidine structure led to enhanced metabolic stability and improved binding affinity to target receptors .
Pharmacological Profiling
Pharmacological profiling of azetidine compounds has shown that alterations in the chemical structure can significantly impact their efficacy. For example, switching from an azetidine to a larger ring structure resulted in reduced potency against nicotinic acetylcholine receptors . This underscores the importance of structural optimization in drug development.
Q & A
Q. What are the optimal synthetic routes for 3-((4-Bromophenyl)sulfonyl)azetidine?
The synthesis typically involves sulfonylation of azetidine precursors. A validated protocol includes:
- Step 1 : Reacting nosyl amine intermediates (e.g., Nosyl amine 7d) with methanesulfonyl chloride (MsCl) in CH₂Cl₂ at 0°C, followed by quenching with water, extraction, and solvent removal .
- Step 2 : Further functionalization using Pd(PPh₃)₄-mediated coupling or bromoacetyl chloride in the presence of Cs₂CO₃ to introduce the bromophenyl group .
- Purification : Silica gel chromatography (e.g., 6:1 hexanes:EtOAc) yields pure products with ~73–90% efficiency .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- NMR : Key signals include δ 7.6–7.8 ppm (aromatic protons of bromophenyl), δ 3.5–4.2 ppm (azetidine ring protons), and δ 2.5–3.0 ppm (sulfonyl-linked protons) .
- HRMS : Exact mass calculations (e.g., C₉H₈BrClO, [M+H]⁺ = 247.52) validate molecular composition .
- IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-Br) confirm functional groups .
Q. What solvents and conditions are suitable for its purification?
- Solvents : Dichloromethane (CH₂Cl₂) for extraction and acetonitrile (MeCN) for reaction media .
- Chromatography : Use silica gel with hexanes:EtOAc gradients (e.g., 6:1 to 3:1) for optimal separation .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Q. How to resolve contradictions in reaction yields across studies?
Q. What assay designs are effective for evaluating biological activity?
- Polyglutamine Aggregation Inhibition : Use cell-permeable derivatives in Huntington’s disease models, monitoring aggregation via fluorescence polarization .
- HR Pathway Enhancement : Apply RS-1 analogs in diplonemid transfection assays, measuring homologous recombination efficiency via qPCR .
Q. What mechanisms underlie its biological interactions?
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.